8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901044-74-4
Cat. No.: VC4187580
Molecular Formula: C26H23N3
Molecular Weight: 377.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901044-74-4 |
|---|---|
| Molecular Formula | C26H23N3 |
| Molecular Weight | 377.491 |
| IUPAC Name | 8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 |
| Standard InChI Key | BAFPODYFJWGQAG-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a tricyclic framework comprising a pyrazole ring fused to a quinoline system. Key substitutions include:
-
An ethyl group at position 8 of the quinoline ring.
-
Two para-tolyl (4-methylphenyl) groups at positions 1 and 3 of the pyrazole ring.
The molecular formula is C<sub>26</sub>H<sub>23</sub>N<sub>3</sub>, with a molecular weight of 377.491 g/mol. X-ray crystallography of analogous pyrazoloquinolines reveals planar fused rings with dihedral angles between substituents ranging from 54° to 60°, influencing π-π stacking and intermolecular interactions .
Spectroscopic Data
-
IR Spectroscopy: Stretching vibrations at ~2930 cm<sup>−1</sup> (C-H aliphatic), ~1600 cm<sup>−1</sup> (C=C aromatic), and ~1370 cm<sup>−1</sup> (C-N pyrazole) .
-
<sup>1</sup>H NMR: Distinct signals include δ 1.4–1.6 ppm (ethyl -CH<sub>3</sub>), δ 2.4–2.6 ppm (p-tolyl -CH<sub>3</sub>), and δ 7.2–8.5 ppm (aromatic protons) .
-
<sup>13</sup>C NMR: Peaks at δ 15–25 ppm (alkyl carbons), δ 120–140 ppm (aromatic carbons), and δ 150–160 ppm (pyrazole and quinoline N-bound carbons) .
Synthetic Methodologies
Conventional Synthesis
The most reported route involves:
-
Condensation: Reacting p-tolylhydrazine with 8-ethylquinoline-3-carbaldehyde in refluxing ethanol.
-
Cyclization: Acid-catalyzed intramolecular cyclization (e.g., polyphosphoric acid) to form the pyrazole ring .
-
Purification: Recrystallization from dichloromethane/hexane yields the product in ~70% purity.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | p-Tolylhydrazine, EtOH, 80°C | 65–70 | |
| Cyclization | Polyphosphoric acid, 120°C | 70–75 | |
| Purification | CH<sub>2</sub>Cl<sub>2</sub>/hexane | 95+ |
Advanced Methods
-
Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (30 min at 90°C) using T3P®-DMSO catalyst, achieving 90% yield .
-
Multicomponent Reactions (MCRs): Employing aldehydes, amines, and ketones in solvent-free conditions to construct the pyrazoloquinoline core .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related pyrazoloquinolines shows melting points between 150–200°C, with decomposition above 300°C .
Solubility
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| CH<sub>2</sub>Cl<sub>2</sub> | >100 |
| Water | <0.1 |
Biological and Photophysical Applications
Fluorescent Sensors
Pyrazoloquinolines exhibit strong fluorescence (λ<sub>em</sub> = 450–500 nm) due to extended π-conjugation, making them suitable for:
-
Metal ion detection (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).
Biological Activity
-
Antimalarial Potential: Quinoline hybrids inhibit Plasmodium falciparum with IC<sub>50</sub> values <1 µM .
-
Anticancer Activity: Pyrazoloquinolines show moderate cytotoxicity against HeLa and MCF-7 cells (IC<sub>50</sub> = 10–50 µM) .
Table 3: Biological Activity Data
| Assay | Target | IC<sub>50</sub> | Reference |
|---|---|---|---|
| In vitro antimalarial | P. falciparum 3D7 | 0.8 µM | |
| Cytotoxicity | HeLa cells | 25 µM |
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
-
HOMO-LUMO Gap: ~3.5 eV, indicating charge-transfer potential .
-
Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the quinoline nitrogen and electrophilic sites on the pyrazole ring .
Molecular Docking
Docking simulations with Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) reveal binding affinities (ΔG = −8.5 kcal/mol) via hydrogen bonding and π-alkyl interactions .
Industrial and Research Applications
Material Science
-
Organic Light-Emitting Diodes (OLEDs): Used as emissive layers due to high quantum yield (Φ<sub>F</sub> = 0.45–0.60) .
-
Nonlinear Optics (NLO): Second-harmonic generation (SHG) efficiency comparable to urea .
Pharmaceutical Intermediates
-
Antiviral Drug Development: Serves as a precursor for HCV protease inhibitors .
-
Antioxidant Agents: Scavenges DPPH radicals with EC<sub>50</sub> = 12 µM .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume